molecular formula C10H12O2 B6203898 3-ethyl-2-methylbenzoic acid CAS No. 55262-16-3

3-ethyl-2-methylbenzoic acid

Cat. No.: B6203898
CAS No.: 55262-16-3
M. Wt: 164.2
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Description

3-Ethyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This solid compound is characterized by its SMILES notation "CCC1=C(C(=CC=C1)C(=O)O)C" . As a disubstituted benzoic acid, it serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its structure, featuring both ethyl and methyl groups on the benzoic acid ring, makes it a potential precursor for the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials. For instance, related methylbenzoic acid derivatives are frequently utilized in lithiation reactions to build intricate molecular architectures, demonstrating the utility of this chemical class in advanced synthesis . Similarly, ethyl benzoate derivatives are subjects of research in various fields, highlighting the relevance of this compound family . Researchers value this compound for exploring structure-activity relationships and developing novel chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

55262-16-3

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 2 Methylbenzoic Acid and Analogous Systems

Regioselective Synthesis Strategies for Highly Substituted Aromatic Carboxylic Acids

The controlled introduction of multiple substituents onto an aromatic ring requires sophisticated synthetic approaches. For structures like 3-ethyl-2-methylbenzoic acid, the precise placement of the ethyl, methyl, and carboxyl groups is paramount.

Modern Approaches to Ortho-Functionalization of Benzoic Acid Precursors

The carboxylate group is a powerful directing group, facilitating functionalization at the ortho position. Modern methods have leveraged this property to introduce a variety of substituents with high regioselectivity. Ruthenium-catalyzed C-H activation has emerged as a potent tool for the ortho-arylation and allylation of benzoic acids. nih.govnih.gov For instance, the use of a [Ru(p-cymene)Cl₂]₂ catalyst allows for the direct ortho-allylation of benzoic acids with allyl acetates at mild temperatures. nih.gov This approach offers a direct route to ortho-alkylated benzoic acid derivatives.

Another significant advancement is the ortho-selective amination of arene carboxylic acids. This can be achieved through a rearrangement of acyl O-hydroxylamines, a method that is notably effective for electron-deficient benzoic acids and does not require precious metal catalysts. researchgate.net These modern ortho-functionalization techniques provide efficient pathways to di-substituted benzoic acids, which can then undergo further elaboration to achieve more complex substitution patterns.

Optimized Routes for Alkylation and Carboxylation on Substituted Aromatic Cores

Traditional methods for introducing alkyl and carboxyl groups onto aromatic rings, such as Friedel-Crafts reactions and Kolbe-Schmitt or Grignard carboxylation, often suffer from limitations in regioselectivity and substrate scope, especially with highly substituted systems. acs.org The Friedel-Crafts alkylation, for example, is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. chinesechemsoc.orgacs.org

Optimized routes often involve a multi-step sequence where directing groups are used to control the position of incoming substituents. For the synthesis of a molecule like this compound, a plausible strategy could involve the initial synthesis of a pre-functionalized aromatic core. For instance, a synthetic route to the closely related 3-bromo-2-methylbenzoic acid involves the directed ortho-lithiation of a substituted bromobenzene (B47551) derivative, followed by carboxylation with dry ice (solid carbon dioxide).

A general representation of such a multi-step synthesis is outlined below:

StepReactionReagents and ConditionsPurpose
1BrominationBr₂, FeBr₃Introduction of a bromine atom to the aromatic ring.
2Directed Ortho-Metalationn-BuLi or t-BuLi, THF, low temperatureRegioselective metalation ortho to the bromine.
3CarboxylationCO₂ (dry ice), then H₃O⁺Introduction of the carboxylic acid group.
4Alkylation/Cross-CouplingAlkyl halide, catalyst (e.g., Pd)Introduction of alkyl groups at specific positions.

This strategic approach allows for the sequential and controlled introduction of functional groups, overcoming the regioselectivity challenges inherent in direct, one-pot functionalizations of simple aromatic precursors.

Novel Functionalization Techniques for Benzoic Acid Derivatives

Beyond the initial synthesis, the further functionalization of substituted benzoic acids is of great interest. Novel catalytic methods have expanded the toolkit for modifying these molecules, often leveraging the carboxylic acid group as a synthetic handle.

Decarboxylative Functionalization Strategies in the Context of Aromatic Systems

Decarboxylative coupling reactions have emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, using the carboxylic acid moiety as a traceless directing group or a source of an aryl radical. nih.gov These reactions offer an alternative to traditional cross-coupling methods that rely on organohalides. Both thermal and photoredox-catalyzed decarboxylative methods have been developed. For instance, copper-catalyzed decarboxylative hydroxylation of benzoic acids can proceed at significantly lower temperatures than conventional methods by employing a photoinduced ligand-to-metal charge transfer (LMCT) process. nih.gov

Similarly, decarboxylative etherification of aromatic carboxylic acids can be achieved using a dual catalyst system of silver carbonate and copper acetate, allowing for the formation of diaryl and alkyl aryl ethers. acs.org These methods provide a regioselective entry to functionalized arenes, where the position of the new substituent is determined by the initial placement of the carboxyl group.

Palladium-Catalyzed Cross-Coupling Methods Applied to Substituted Benzoic Acids

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While traditionally employed with aryl halides and organometallic reagents, recent advancements have enabled the direct use of benzoic acid derivatives. wikipedia.orgorganic-chemistry.orgyoutube.com Decarboxylative cross-coupling reactions, for example, can unite two different benzoic acid derivatives to form unsymmetrical biaryls, a process catalyzed by a combination of palladium and silver catalysts. nih.gov

Furthermore, the carboxylate group can act as a directing group in palladium-catalyzed C-H functionalization reactions, enabling the introduction of substituents at the ortho position before a subsequent decarboxylation step. This "traceless directing group" strategy allows for the synthesis of meta-substituted biaryls from 2-substituted benzoic acids.

Reaction TypeCatalyst SystemCoupling PartnersKey Feature
Suzuki-Miyaura CouplingPd(0) complexAryl halide/triflate + Arylboronic acidForms C(sp²)-C(sp²) bonds.
Decarboxylative CouplingPdCl₂/PPh₃ + Ag₂CO₃Two different benzoic acidsForms unsymmetrical biaryls. nih.gov
Chan-Evans-Lam CouplingCu(OAc)₂Benzoic acid + Boronic acid/AlcoholForms C-O or C-N bonds.

Visible-Light Photoredox Catalysis in Aromatic Carboxylic Acid Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by providing mild and efficient conditions for a wide array of transformations. nih.govrsc.orgresearchgate.net In the context of aromatic carboxylic acids, this technology has enabled novel decarboxylative functionalizations. researchgate.net By using a suitable photocatalyst, carboxylic acids can be converted into aryl radicals via single-electron transfer (SET), which can then participate in various bond-forming reactions. rsc.orgresearchgate.net

This approach has been successfully applied to the generation of acyl radicals from aromatic carboxylic acids for use in tandem acylarylation of olefins. nih.gov This redox-neutral process avoids harsh reagents and conditions typically associated with acyl radical generation. Furthermore, visible-light-induced protocols have been developed for the decarboxylative fluorination and amination of benzoic acids, highlighting the versatility of this strategy. acs.orgnju.edu.cn The mild reaction conditions and high functional group tolerance make photoredox catalysis particularly attractive for the late-stage functionalization of complex molecules.

Green Chemistry Principles in the Synthesis of Benzoic Acid Structures

The synthesis of substituted benzoic acids, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, sustainable catalysts, and environmentally benign reaction media. This approach aims to minimize waste, reduce energy consumption, and avoid hazardous substances.

A key aspect of green chemistry is the shift from petrochemical feedstocks to renewable, biomass-derived precursors for producing valuable aromatic compounds. acs.org Lignocellulosic biomass, in particular, is a rich source of aromatic platform molecules. For instance, functionalized aromatic carboxylic acids can be synthesized from biosourced 3-hydroxy-2-pyrones, which are themselves derivable from galactaric acid. acs.org

This transformation can be achieved through a base-promoted domino reaction involving 3-hydroxy-2-pyrones and electron-poor alkenes. acs.org The process typically proceeds via a Diels-Alder cycloaddition, followed by an aromatization step that involves the elimination of water, thereby preserving all carbon atoms from the precursors. acs.org High yields have been obtained under solvent-minimal or even neat conditions, as well as in water-based biphasic systems, often at moderate temperatures around 50°C. acs.org This strategy represents a significant advancement in creating aromatic carboxylic acids from non-petroleum starting materials. Other bio-sourced platform chemicals that serve as precursors include compounds like 2,5-furandicarboxylic acid, fumaric acid, and levulinic acid. researchgate.net

Sustainable catalysis focuses on replacing hazardous or inefficient catalysts with alternatives that are reusable, non-toxic, and highly efficient. In the context of benzoic acid synthesis, which often involves the oxidation of alkylbenzene precursors (e.g., oxidation of 2-ethyl-1-methylbenzene for 2-methyl-3-ethylbenzoic acid), two promising green technologies are graphitic carbon nitride (g-C3N4) catalysts and the use of supercritical carbon dioxide (scCO2) as a reaction medium.

Graphitic Carbon Nitride (g-C3N4) Catalysts

Graphitic carbon nitride is a metal-free, conjugated polymer semiconductor that has emerged as a highly promising heterogeneous photocatalyst. nih.gov Its appeal lies in its high physicochemical stability, visible-light responsiveness, and the fact that it is composed of earth-abundant elements. nih.govnih.gov As a heterogeneous catalyst, g-C3N4 is easily recoverable and reusable, which minimizes waste and reduces process costs. rsc.org It can be employed in various organic transformations, including oxidation reactions relevant to benzoic acid synthesis, often powered by visible light instead of heat, thereby reducing energy consumption. nih.govresearchgate.net The catalytic activity of g-C3N4 can be further enhanced by functionalization with other species or by designing specific nanoarchitectures to improve charge separation and surface area. nih.govrsc.org

Catalyst SystemReaction TypeKey Advantages
g-C3N4 Photocatalytic OxidationMetal-free, visible-light active, reusable, high stability, eco-friendly. nih.govnih.gov
FeMn–C3N4 Advanced Oxidation ProcessesEnhanced catalytic activity over pure g-C3N4, effective for Fenton-like reactions. rsc.org

Supercritical Carbon Dioxide (scCO2)

Supercritical carbon dioxide (scCO2) serves as a green alternative to conventional organic solvents. umich.edu Above its critical point (31.1 °C and 73.8 bar), CO2 exhibits properties of both a liquid and a gas, such as liquid-like density and gas-like viscosity, which allows for high solubility and enhanced mass transfer. umich.edu It is non-toxic, non-flammable, and readily available. In the context of benzoic acid synthesis, scCO2 can be used as the medium for the oxidation of alkylbenzenes like toluene (B28343). nrel.gov Studies have shown that photocatalytic oxidation of such compounds can be effectively carried out in scCO2, establishing the technical feasibility of using this medium to produce carboxylic acids while eliminating the need for hazardous volatile organic solvents. nrel.gov

Derivatization Pathways from this compound

This compound, as a substituted carboxylic acid, is a versatile precursor for the synthesis of various derivatives, including esters, amides, and anhydrides. These transformations are fundamental in organic synthesis for creating molecules with diverse applications.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. For sterically hindered carboxylic acids like this compound, where the carboxylic group is flanked by substituents, direct esterification can be challenging. Various methods have been developed to overcome this steric hindrance.

The reaction can be catalyzed by metal-containing compounds, such as those based on tin(II) or titanium, often at elevated temperatures (160-250°C). google.comgoogle.com Another approach involves the use of activating agents. Benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can act as efficient intermediates for reaction with sterically hindered alcohols. researchgate.net

MethodCatalyst / ReagentTemperatureKey Features
Direct Esterification Tin(II) Compounds160-250 °CSuitable for alcohols with 7-13 carbon atoms; catalyst separated by filtration. google.com
Direct Esterification Titanium Compounds180-250 °CStepwise temperature increase; uses aromatic solvent. google.com
Activation Strategy EDC / HOBt / DMAPRoom Temp.Forms an intermediate benzotriazole ester; effective for hindered alcohols. researchgate.net

Amide bond formation is a crucial transformation in chemical synthesis. The direct reaction between a carboxylic acid and an amine is often thermodynamically and kinetically unfavorable, requiring high temperatures to drive off water. acs.org Therefore, activating the carboxylic acid is a common strategy.

Carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. chemistrysteps.com The mechanism involves the carbodiimide protonating the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the carboxylate. chemistrysteps.com This forms a highly reactive O-acylisourea intermediate, which is a good leaving group. The amine then attacks this intermediate to form the amide, with a urea (B33335) derivative as the byproduct. chemistrysteps.com This reaction typically proceeds at room temperature with good yields (70-90%). chemistrysteps.com

Alternative enzymatic strategies also provide a green route to amides under mild conditions. researchgate.net Lipases, for example, can form an acyl-enzyme intermediate that subsequently reacts with an amine to form the amide bond. researchgate.net

Acid anhydrides are reactive carboxylic acid derivatives used in acylation reactions. Symmetrical anhydrides, like benzoic anhydride (B1165640), can be prepared by reacting a carboxylic acid with an acid chloride. libretexts.org A common laboratory method for preparing benzoic anhydride involves heating benzoic acid with acetic anhydride, often with a catalytic amount of phosphoric acid. orgsyn.org

For synthesizing mixed anhydrides or for performing acylations under mild conditions, activating agents are used. The Shiina reagent, 2-methyl-6-nitrobenzoic anhydride (MNBA), is effective for promoting intramolecular esterification (lactonization) and can be used for intermolecular anhydride formation. researchgate.net The reaction of a carboxylic acid with MNBA in the presence of a base like 4-(dimethylamino)pyridine (DMAP) generates a highly reactive mixed anhydride in situ, which can then react with a nucleophile. researchgate.net This method is particularly useful for complex syntheses requiring high chemoselectivity at room temperature. researchgate.net

Exploration of Thioureide Synthesis from Substituted Benzoic Acid Precursors

The synthesis of thioureides from substituted benzoic acid precursors, such as this compound and its analogs, is a multi-step process that has been a subject of significant chemical research. These synthetic pathways are crucial for accessing a wide range of thioureide derivatives, which are investigated for their diverse biological activities. The general methodology involves the initial activation of the carboxylic acid group, followed by the introduction of the thiocyanate (B1210189) moiety, and finally, condensation with an amine to yield the target thioureide.

A prevalent and effective method for the synthesis of N-benzoylthioureides begins with the conversion of a substituted benzoic acid into its more reactive acid chloride derivative. This transformation is commonly achieved by refluxing the benzoic acid with thionyl chloride (SOCl₂), often in an inert solvent like anhydrous 1,2-dichloroethane. nih.gov The resulting benzoyl chloride is a key intermediate in this synthetic sequence.

The subsequent step involves the reaction of the benzoyl chloride with a thiocyanate salt, typically ammonium (B1175870) thiocyanate (NH₄SCN), in a dry solvent such as acetone. This reaction yields an in-situ generated benzoyl isothiocyanate. nih.govnih.gov This isothiocyanate intermediate is highly reactive and is generally not isolated. nih.gov

The final stage of the synthesis is the addition of a primary aromatic or aliphatic amine to the reaction mixture containing the benzoyl isothiocyanate. nih.govresearchgate.net This addition reaction proceeds readily, often under reflux conditions in the same solvent, to form the N,N'-disubstituted thioureide. The resulting thioureide products are typically crystalline solids and can be purified by recrystallization from a suitable solvent like ethanol. nih.gov

The versatility of this synthetic route allows for the preparation of a diverse library of thioureide derivatives by varying the substituents on both the initial benzoic acid and the amine reactant. Research has demonstrated the application of this methodology to a variety of substituted benzoic acids, including those with phenoxymethyl (B101242) groups, to produce thioureides with a range of functional groups. nih.govresearchgate.net

The following table summarizes the key steps and conditions for the synthesis of thioureides from substituted benzoic acid precursors, based on established research findings for analogous systems.

StepReactantsReagents/CatalystsSolventConditionsProduct
1. Acid Chloride Formation Substituted Benzoic AcidThionyl Chloride (SOCl₂)Anhydrous 1,2-dichloroethaneRefluxSubstituted Benzoyl Chloride
2. Isothiocyanate Formation Substituted Benzoyl ChlorideAmmonium Thiocyanate (NH₄SCN)Dry AcetoneRefluxSubstituted Benzoyl Isothiocyanate (in-situ)
3. Thioureide Synthesis Substituted Benzoyl IsothiocyanatePrimary Aromatic/Aliphatic AmineDry AcetoneRefluxN-(Substituted benzoyl)-N'-(substituted)thiourea

Comprehensive Spectroscopic and Crystallographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-ethyl-2-methylbenzoic acid, a combination of one-dimensional and multidimensional NMR experiments is required for a complete structural assignment.

Application of ¹H NMR and ¹³C NMR to Elucidate Alkyl and Aromatic Proton/Carbon Environments in this compound

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm. The aromatic region will show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton at position 6, being ortho to the electron-withdrawing carboxylic acid group, would be the most deshielded of the aromatic protons. The protons at positions 4 and 5 will have chemical shifts influenced by the alkyl substituents. The ethyl group will present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons, a result of spin-spin coupling with the adjacent methyl protons. The methyl group at position 2 will appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the range of 170–185 ppm. The six aromatic carbons will give rise to six distinct signals, with their chemical shifts influenced by the attached substituents. The carbon attached to the carboxylic acid group (C1) and the carbons bearing the alkyl groups (C2 and C3) will have their resonances shifted downfield. The remaining aromatic carbons (C4, C5, and C6) will appear at chemical shifts typical for substituted benzene rings. The methylene and methyl carbons of the ethyl group, as well as the carbon of the methyl group at the 2-position, will be observed in the upfield aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm, predicted) Multiplicity ¹³C Chemical Shift (ppm, predicted)
-COOH10.0 - 13.0Broad Singlet170 - 185
Ar-H47.2 - 7.4Doublet of Doublets125 - 130
Ar-H57.1 - 7.3Triplet128 - 132
Ar-H67.8 - 8.0Doublet of Doublets130 - 135
-CH₂CH₃2.6 - 2.8Quartet25 - 30
-CH₂CH₃1.2 - 1.4Triplet13 - 17
Ar-CH₃2.2 - 2.4Singlet18 - 22
C1--130 - 135
C2--138 - 142
C3--140 - 145
C4--125 - 130
C5--128 - 132
C6--130 - 135

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data for structurally related compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Multidimensional NMR Techniques for Complex Isomer Differentiation

Distinguishing between isomers of substituted benzoic acids can be challenging with one-dimensional NMR alone. Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for this purpose.

A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the aromatic protons on adjacent carbons (H4-H5, H5-H6) and between the methylene and methyl protons of the ethyl group. This helps to definitively assign the aromatic proton signals.

An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking the proton and carbon chemical shifts. These techniques are crucial for differentiating this compound from its isomers, such as 2-ethyl-3-methylbenzoic acid or 4-ethyl-2-methylbenzoic acid, as each isomer would exhibit a unique set of correlations in their 2D NMR spectra.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint" and information about the functional groups present.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band typically in the range of 1680–1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups will be observed just below 3000 cm⁻¹. The pattern of overtone and combination bands in the 1600–2000 cm⁻¹ region, along with the C-H out-of-plane bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern of the benzene ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2980Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch / O-H Bend1210 - 1320 / 920 - 950Medium, Broad

Raman Spectroscopy in the Vibrational Analysis of Substituted Benzoic Acids

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretching vibration of the carboxylic acid gives a strong Raman band. The aromatic ring vibrations, particularly the ring breathing mode, are often strong and characteristic in the Raman spectrum, providing a good fingerprint for the substituted benzoic acid. The C-H stretching vibrations of the alkyl groups are also readily observed. Raman spectroscopy is particularly useful for studying solid samples and can provide information about polymorphism and intermolecular interactions in the crystalline state. illinois.edu

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₂O₂), the monoisotopic mass is 164.08372 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula.

The fragmentation of benzoic acids under electron ionization (EI) typically follows predictable pathways. A common fragmentation for benzoic acid itself is the loss of a hydroxyl radical (•OH, 17 Da) to form the benzoyl cation ([C₆H₅CO]⁺, m/z 105), which is often the base peak. docbrown.info This cation can then lose carbon monoxide (CO, 28 Da) to produce the phenyl cation ([C₆H₅]⁺, m/z 77). docbrown.infopharmacy180.com Another primary fragmentation is the loss of the entire carboxyl group (•COOH, 45 Da) to also yield the phenyl cation at m/z 77. docbrown.info

For substituted alkylbenzoic acids like this compound, similar fragmentation pathways are expected, along with fragmentation characteristic of the alkyl substituents. The fragmentation of 2-methylbenzoic acid (o-toluic acid) shows a strong molecular ion peak at m/z 136 and a base peak at m/z 91. nist.govchegg.com The peak at m/z 91 corresponds to the tropylium (B1234903) cation, a characteristic fragment for toluene-like structures, formed after the loss of the carboxyl group. Another significant fragment is observed at m/z 119, resulting from the loss of a hydroxyl radical. chegg.com

Based on these patterns, the mass spectrum of this compound (MW=164) is predicted to show the following key fragments:

[M]⁺• at m/z 164: The molecular ion peak.

[M-OH]⁺ at m/z 147: From the loss of a hydroxyl radical.

[M-C₂H₅]⁺ at m/z 135: Loss of the ethyl radical via benzylic cleavage, a favorable process.

[M-COOH]⁺ at m/z 119: Loss of the carboxyl group, leading to an ethylmethylphenyl cation.

[M-H₂O]⁺• at m/z 146: A potential loss of water, known as the ortho effect, involving the adjacent methyl and carboxylic acid groups.

Analysis of these fragments allows for the unambiguous identification of the compound and differentiation from its isomers.

Table 3: Predicted m/z Values for Key Adducts and Fragments of this compound

Computational and Theoretical Chemistry Investigations of 3 Ethyl 2 Methylbenzoic Acid

Quantum Chemical Calculation Methodologies

The theoretical investigation of 3-ethyl-2-methylbenzoic acid relies on a variety of quantum chemical calculation methodologies, each offering a unique balance of accuracy and computational expense. These methods are fundamental to modern chemical research, enabling the prediction of molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) has become a primary tool for the computational study of substituted benzoic acids due to its favorable combination of accuracy and computational efficiency. unamur.be Functionals such as B3LYP and M06-2X are commonly used to perform geometry optimizations and predict the electronic structure of these molecules. unamur.beucl.ac.uk For this compound, DFT calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties such as the total energy, dipole moment, and the distribution of electron density can be calculated to understand the molecule's stability and polarity.

Ab Initio Methods in the Study of Substituted Benzoic Acids

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying molecules like this compound. nih.govresearchgate.net Methods such as the Complete Active Space Self-Consistent Field (CASSCF) have been successfully applied to investigate the electronic states of benzoic acid. nih.gov These methods are particularly useful for studying excited states and photochemical processes. nih.govresearchgate.net For substituted benzoic acids, ab initio calculations can provide benchmark data for calibrating more computationally efficient methods like DFT and for gaining a deeper understanding of substituent effects on the electronic structure and reactivity. researchgate.net

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the accuracy of the results and the computational resources required. chemistryviews.org For molecules like this compound, commonly used basis sets include Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like aug-cc-pVDZ. ucl.ac.ukresearchgate.net The selection of a basis set involves a trade-off between the desired accuracy and the computational cost. chemistryviews.org Larger basis sets with more functions provide greater flexibility in describing the electron distribution, leading to more accurate results but also requiring significantly more computational time. mit.edu Therefore, the choice of basis set must be carefully considered based on the specific properties being investigated and the available computational resources.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound can be characterized by various descriptors that provide insights into its reactivity and chemical behavior. These descriptors are derived from quantum chemical calculations and are invaluable for predicting how the molecule will interact with other chemical species.

HOMO-LUMO Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scispace.commaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com For this compound, a representative HOMO-LUMO analysis might yield the following data:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O1σ(C7-O2)2.5
σ(C2-C3)σ(C1-C6)1.8

Here, LP(1) O1 represents a lone pair on oxygen atom 1, and σ* denotes an antibonding orbital. The stabilization energy E(2) quantifies the strength of the donor-acceptor interaction.

Ionization Potential, Electron Affinity, and Electrophilicity Index Calculations

Computational quantum chemistry provides powerful tools to determine the fundamental electronic properties of molecules like this compound. Key parameters such as ionization potential (IP), electron affinity (EA), and the global electrophilicity index (ω) offer deep insights into the chemical reactivity and stability of a compound. These properties are typically calculated using methods like Density Functional Theory (DFT).

Ionization Potential (IP) represents the minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's ability to donate an electron. A lower IP indicates that the molecule is more easily oxidized. Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule, signifying its capacity to accept an electron. A higher EA suggests the molecule is a better electron acceptor.

These values are fundamentally related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the EA can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

The Electrophilicity Index (ω) is a global reactivity descriptor that quantifies the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. It is calculated using the ionization potential and electron affinity.

While specific experimental or theoretical data for this compound is not widely published, studies on structurally similar compounds, such as 3-acetoxy-2-methylbenzoic acid, provide valuable reference points. jocpr.com For this related molecule, DFT calculations have been used to determine these electronic properties, which are crucial for understanding intramolecular charge transfer and reactivity. jocpr.com The presence of electron-donating alkyl groups (ethyl and methyl) on the benzene (B151609) ring of this compound is expected to lower its ionization potential compared to unsubstituted benzoic acid by increasing the electron density in the ring.

Table 1: Calculated Electronic Properties of a Related Compound (3-Acetoxy-2-methylbenzoic acid)

Parameter Definition Significance
Ionization Potential (IP) Energy required to remove an electron. Indicates susceptibility to oxidation.
Electron Affinity (EA) Energy released upon gaining an electron. Measures ability to be reduced.
Electrophilicity Index (ω) Measures stabilization upon accepting electrons. Quantifies electrophilic nature.

Note: This table is based on data for a structurally analogous compound, 3-acetoxy-2-methylbenzoic acid, as detailed in theoretical studies. jocpr.com

Molecular Modeling and Conformational Analysis

The substitution pattern of this compound, with a methyl group at the ortho position relative to the carboxylic acid, introduces significant steric interactions that dictate its three-dimensional structure and reactivity. This phenomenon is commonly known as the "ortho effect". wikipedia.orgquora.com

In unsubstituted benzoic acid, the carboxylic acid group (-COOH) is largely coplanar with the benzene ring, allowing for maximum resonance stabilization (conjugation) between the ring's π-system and the carboxyl group. quora.comstackexchange.com However, the presence of a substituent at the ortho position, such as the methyl group in this compound, creates steric hindrance. wikipedia.orgstackexchange.com This steric clash forces the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgquora.comstackexchange.com

An MD simulation would begin by defining an initial configuration of a system containing molecules of this compound and, typically, a solvent like water or ethanol. ump.edu.my A force field (a set of parameters describing the potential energy of the system) is applied, and Newton's equations of motion are solved iteratively to predict the trajectory of each atom. ajchem-a.com

For this compound, MD simulations could predict:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid group and the nonpolar alkyl substituents.

Conformational Dynamics: The time-dependent fluctuations of the dihedral angle between the carboxyl group and the benzene ring, providing insight into its flexibility.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the carboxylic acid group and solvent molecules or other solute molecules. ump.edu.my

Such simulations provide a molecular-level view that complements static quantum chemistry calculations, offering a more complete picture of the compound's behavior in a realistic chemical environment. ajchem-a.comump.edu.my

Thermodynamic and Kinetic Parameter Prediction through Computational Methods

Computational chemistry enables the accurate prediction of key thermodynamic parameters for molecules like this compound. By performing frequency calculations on a computationally optimized molecular structure, typically using DFT methods, it is possible to determine standard entropies (S°), enthalpies (H°), and Gibbs free energies (G°). jocpr.comekb.eg

These calculations are derived from the vibrational, rotational, and translational contributions to the molecular partition function. The results are crucial for predicting the spontaneity and equilibrium position of chemical reactions involving the compound.

Furthermore, these methods can be extended to calculate the thermodynamic properties of transition states in chemical reactions. This allows for the determination of the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. ekb.eg Knowing ΔG‡ is essential for predicting the rate of a chemical reaction. For instance, the energy barrier for the rotation of the carboxylic acid group or for its deprotonation can be computationally modeled.

Table 2: Key Thermodynamic Parameters Obtainable from Computational Chemistry

Parameter Symbol Description
Standard Enthalpy The total heat content of the system.
Standard Entropy A measure of the system's disorder or randomness.
Standard Gibbs Free Energy The energy available to do useful work; determines spontaneity.
Gibbs Free Energy of Activation ΔG‡ The energy barrier for a chemical reaction; determines reaction rate.

Note: These parameters can be calculated for this compound using established quantum chemical methods. jocpr.comekb.eg

The acidity of a substituted benzoic acid, quantified by its pKa value, is highly sensitive to the nature and position of its substituents. Computational methods provide a reliable way to predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. researchgate.netunamur.benih.gov

For this compound, two main substituent effects are at play:

Electronic Effects: The methyl and ethyl groups are both weak electron-donating groups (EDGs) through induction and hyperconjugation. wordpress.com EDGs typically decrease the acidity of benzoic acid because they slightly destabilize the negative charge on the resulting carboxylate anion. libretexts.org

Therefore, it is predicted that the ortho effect of the 2-methyl group in this compound will be the primary determinant of its acidity, making it a stronger acid than benzoic acid and 3-ethylbenzoic acid. Theoretical calculations using DFT in conjunction with a solvent model can provide a quantitative pKa prediction that accounts for both of these competing effects. researchgate.netnih.govmdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzoic acid
3-acetoxy-2-methylbenzoic acid
2,6-dihydroxybenzoic acid
2-methylbenzoic acid

Mechanistic Organic Chemistry: Reactivity and Reaction Pathways of 3 Ethyl 2 Methylbenzoic Acid

Understanding the "Ortho Effect" in Disubstituted Benzoic Acids

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where the presence of a substituent at the ortho position to the carboxyl group leads to a notable increase in acidic strength, irrespective of the substituent's electronic nature. vedantu.combyjus.com In the case of 3-ethyl-2-methylbenzoic acid, the methyl group at the 2-position (ortho to the carboxyl group) is the primary contributor to this effect.

A key contributor to the ortho effect is steric inhibition of resonance (SIR). wordpress.comcgchemistrysolutions.co.in For a carboxyl group to effectively participate in resonance with the benzene (B151609) ring, it must be coplanar with the ring. However, the presence of a bulky ortho-substituent, such as the methyl group in this compound, creates steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring. wordpress.comwikipedia.org This disruption of planarity inhibits the resonance between the carboxyl group and the phenyl ring. wordpress.com

This inhibition of resonance has a profound impact on the acidity of the carboxylic acid. While resonance generally stabilizes a molecule, in the case of the undissociated benzoic acid, it involves delocalization of the lone pair of electrons from the hydroxyl oxygen into the ring. When the carboxyl group is twisted out of plane, this resonance is diminished, which might seem destabilizing. However, the more significant effect is on the stability of the conjugate base, the carboxylate anion. The negative charge on the carboxylate anion is stabilized by resonance between the two oxygen atoms. The steric hindrance from the ortho-substituent prevents the carboxylate group from being fully coplanar with the ring, which in turn minimizes any destabilizing cross-conjugation with the phenyl ring. wordpress.com This leads to a more stable carboxylate anion, thereby increasing the acidity of the parent acid. vedantu.comaskfilo.com

The following table illustrates the expected impact of the ortho-substituent on the planarity and acidity of benzoic acid derivatives.

CompoundOrtho-SubstituentExpected Dihedral Angle (Ring-COOH)Predicted pKa
Benzoic AcidH~0°4.20
2-Methylbenzoic AcidCH₃>0°3.91
This compoundCH₃>0°Expected to be lower than 4.20

Beyond steric effects, electronic factors also play a role in the ortho effect. wordpress.comnih.gov Inductive effects are transmitted through the sigma bonds of the molecule. youtube.com Alkyl groups, like the methyl and ethyl groups in this compound, are generally considered to be electron-donating through induction. libretexts.org An electron-donating group would typically be expected to decrease the acidity of a carboxylic acid by destabilizing the resulting carboxylate anion. However, in the context of the ortho effect, the increased acidity observed suggests that the steric effects are the dominant factor. wordpress.comwikipedia.org

Mechanistic Studies of Oxidation Reactions Involving Aromatic Carboxylic Acids

The benzene ring of this compound is generally resistant to oxidation due to its aromatic stability. openstax.org However, the alkyl side chains (ethyl and methyl groups) are susceptible to oxidation under certain conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize alkyl side chains on a benzene ring to a carboxylic acid group. openstax.orgyoutube.com A crucial requirement for this reaction is the presence of at least one benzylic hydrogen (a hydrogen atom on the carbon directly attached to the aromatic ring). openstax.orglibretexts.org In this compound, both the methyl and ethyl groups possess benzylic hydrogens.

The mechanism of this oxidation is complex and is believed to proceed through a radical pathway. openstax.org The reaction is initiated by the abstraction of a benzylic hydrogen atom by the oxidizing agent, forming a resonance-stabilized benzylic radical. libretexts.org This radical is then further oxidized to ultimately form the carboxylic acid. Regardless of the length of the alkyl chain, it is cleaved at the benzylic position, and the benzylic carbon is oxidized to a carboxyl group. youtube.com

For this compound, oxidation with a strong metal oxidant would be expected to convert both the ethyl and methyl groups into carboxylic acid groups, yielding a tricarboxylic acid derivative. The kinetics of such reactions are influenced by factors such as the concentration of the oxidant, temperature, and the specific metal oxidant used.

The following table summarizes the expected products of side-chain oxidation for related compounds.

Starting MaterialOxidizing AgentExpected Product
Toluene (B28343)KMnO₄, H₂O, heatBenzoic Acid
EthylbenzeneKMnO₄, H₂O, heatBenzoic Acid
This compoundKMnO₄, H₂O, heat (excess)Benzene-1,2,3-tricarboxylic acid

Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, under oxidative conditions. nih.govresearchgate.net This process often requires high temperatures and the presence of a catalyst, such as a copper salt. google.com The reaction can proceed through various mechanisms, including radical pathways. nih.govd-nb.info

In one proposed mechanism for copper-catalyzed oxidative decarboxylation, the benzoic acid derivative first forms a copper carboxylate salt. d-nb.info This salt can then undergo a ligand-to-metal charge transfer (LMCT) to generate an aryl radical and a copper(I) species. d-nb.info The aryl radical can then be trapped by another copper species, leading to the formation of a phenol after subsequent steps. d-nb.info

The presence of peroxyl radicals can also induce the decarboxylation of benzoic acid, leading to the formation of CO₂. nih.gov The rate of this decarboxylation is dependent on factors such as temperature and the concentration of the radical initiator. nih.gov

Nucleophilic Acyl Substitution Pathways in Benzoic Acid Derivatives

The carboxyl group of this compound can undergo nucleophilic acyl substitution, a characteristic reaction of carboxylic acids and their derivatives. libretexts.orgpressbooks.pub In this type of reaction, a nucleophile replaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.com The reaction generally proceeds through a tetrahedral intermediate. pressbooks.pub

For the carboxylic acid itself to react, the hydroxyl group must first be converted into a better leaving group. This is often achieved by reacting the carboxylic acid with an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a more reactive acyl chloride. libretexts.org This acyl chloride is highly susceptible to attack by nucleophiles.

The general mechanism for nucleophilic acyl substitution involves two main steps:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the general order: Acyl chloride > Anhydride (B1165640) > Ester > Amide. byjus.com This order is primarily determined by the ability of the leaving group to depart. byjus.com

The following table provides examples of nucleophilic acyl substitution reactions starting from a benzoic acid derivative.

Starting Benzoic Acid DerivativeReagentNucleophileProduct
3-Ethyl-2-methylbenzoyl chlorideEthanolCH₃CH₂OHEthyl 3-ethyl-2-methylbenzoate
3-Ethyl-2-methylbenzoyl chlorideAmmoniaNH₃3-Ethyl-2-methylbenzamide
This compoundThionyl chloride (SOCl₂)-3-Ethyl-2-methylbenzoyl chloride

Mechanism of Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. byjus.comlibretexts.org The reaction is an equilibrium process, and its mechanism involves several key steps. masterorganicchemistry.comchemistrysteps.com For this compound, the presence of alkyl groups ortho and meta to the carboxyl group introduces significant steric hindrance, which can influence the reaction rate. jove.com

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comlibretexts.org

Nucleophilic Attack by the Alcohol : The alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This step results in the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This transfer converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org

Given that all steps in the Fischer esterification are reversible, the position of the equilibrium determines the final yield of the ester. masterorganicchemistry.comchemistrysteps.com To favor the formation of the product, strategies based on Le Chatelier's principle are employed. These include using a large excess of the alcohol or removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comjove.com The steric hindrance from the 2-methyl group in this compound is expected to slow down the rate of esterification compared to less substituted benzoic acids. Primary alcohols are preferred reactants as they present the least steric hindrance. jove.com

Table 1: Steps in the Fischer Esterification of this compound

StepDescriptionIntermediate/Product
1Protonation of the carbonyl oxygen of this compound.Activated carbocation
2Nucleophilic attack by an alcohol (e.g., methanol) on the carbonyl carbon.Tetrahedral oxonium ion
3Proton transfer from the attacking alcohol's oxygen to a hydroxyl group.Activated complex with a water leaving group
4Elimination of a water molecule.Protonated ester
5Deprotonation of the protonated ester.Final ester product (e.g., methyl 3-ethyl-2-methylbenzoate)

Reactions with Carbodiimides for Amide Formation

The conversion of carboxylic acids to amides often requires the use of coupling agents to activate the carboxyl group, as a direct reaction with an amine is typically an unfavorable acid-base reaction. chemistrysteps.comlibretexts.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. creative-proteomics.comthermofisher.com These reagents facilitate amide bond formation from this compound at room temperature. chemistrysteps.com

The general mechanism for carbodiimide-mediated amide formation involves these key stages:

Activation of the Carboxylic Acid : The carboxylic acid (this compound) reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate is essentially a carboxylic ester with an excellent leaving group. wikipedia.org

Nucleophilic Attack by the Amine : The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of Amide and Urea (B33335) Byproduct : The tetrahedral intermediate formed in the previous step collapses to yield the desired amide and a urea derivative (e.g., dicyclohexylurea if DCC is used). wikipedia.org

A significant side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is an undesired byproduct. wikipedia.org This rearrangement is less favorable in solvents with low dielectric constants. Another potential pathway involves the reaction of the O-acylisourea with a second molecule of the carboxylic acid to form a carboxylic anhydride, which can then react with the amine to form the amide. wikipedia.org Additives like N-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization when chiral amino acids are used. peptide.com

Table 2: Key Species in Carbodiimide-Mediated Amide Formation

Reactant/IntermediateRole in the Reaction
This compoundCarboxyl group source
Carbodiimide (e.g., DCC, EDC)Activating/Coupling agent
O-acylisoureaHighly reactive intermediate
AmineNucleophile
AmideDesired final product
N,N'-disubstituted ureaByproduct
N-acylureaUndesired side product

Electrophilic Aromatic Substitution on Alkyl-Substituted Benzoic Acids

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution are determined by the directing effects of the substituents already present on the ring: the carboxyl group, the methyl group, and the ethyl group. msu.edu

Regioselectivity and Directing Effects of Carboxyl and Alkyl Groups

The directing effects of the substituents on the aromatic ring of this compound are a combination of inductive and resonance effects. chemistrytalk.orglumenlearning.com

Alkyl Groups (2-methyl and 3-ethyl) : Alkyl groups are activating and ortho, para-directors. libretexts.orgpressbooks.pub They donate electron density to the ring through an inductive effect, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during EAS. libretexts.org This stabilization is most effective when the positive charge is located on the carbon atom bearing the alkyl group, which occurs during ortho and para attack.

Carboxyl Group (-COOH) : The carboxyl group is a deactivating and meta-director. chemistrytalk.orglibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lumenlearning.com The deactivation is most pronounced at the ortho and para positions, as can be seen by drawing the resonance structures of the sigma complex. Therefore, electrophilic attack is directed to the meta position, which is least destabilized. libretexts.org

In this compound, the directing effects of the substituents are antagonistic. libretexts.org

The carboxyl group at position 1 directs incoming electrophiles to position 5.

The 2-methyl group directs to positions 4 and 6.

The 3-ethyl group directs to positions 2, 4, and 6.

The combined directing influence is as follows:

Position 4 : Activated by both the 2-methyl (para) and 3-ethyl (ortho) groups.

Position 5 : Deactivated by the carboxyl group (meta), but less affected by the deactivation than the ortho/para positions.

Position 6 : Activated by both the 2-methyl (ortho) and 3-ethyl (para) groups.

The outcome of an EAS reaction will depend on the balance of these activating and deactivating effects, as well as steric hindrance. The positions ortho to the bulky carboxyl group (positions 2 and 6) are sterically hindered. The 2-methyl group further increases steric hindrance at position 6. Therefore, electrophilic attack is most likely to occur at positions 4 and 5. The stronger activating effects of the two alkyl groups would likely favor substitution at positions 4 and 6 over position 5, with position 4 being potentially more favored due to reduced steric hindrance compared to position 6. However, the specific reaction conditions and the nature of the electrophile will ultimately determine the product distribution. libretexts.org

Table 3: Analysis of Directing Effects in this compound

PositionEffect of -COOH (C1)Effect of -CH₃ (C2)Effect of -CH₂CH₃ (C3)Overall Tendency
4-para-directing (activating)ortho-directing (activating)Strongly Favored
5meta-directing (deactivating)--Possible, but less favored
6ortho-directing (deactivating)ortho-directing (activating)para-directing (activating)Favored, but sterically hindered

Mechanistic Aspects of Direct Acylation by Substituted Benzoic Acids

Aromatic hydrocarbons can be directly acylated by benzoic acids under Friedel-Crafts conditions, particularly when the benzoic acid possesses ortho or para alkyl groups with α-hydrogens. unlp.edu.ar This reaction provides a pathway for synthesizing benzophenones without the need to first prepare an acyl halide. unlp.edu.ar

Studies on 2-methylbenzoic acid have shown that the α-hydrogen of the alkyl group plays a crucial role in the reaction mechanism. unlp.edu.arunlp.edu.ar It is proposed that carbanion-like species are formed as intermediates, which act as strong bases in the rate-determining steps. The reaction mechanism is thought to be a concerted process where a proton is transferred from the aromatic hydrocarbon to the carbanionic intermediate simultaneously with the electrophilic attack of the carbonyl carbon. unlp.edu.ar For 2-alkylbenzoic acids, the reaction is first order with respect to aluminum chloride (the catalyst) and first order with respect to the aromatic hydrocarbon (e.g., benzene). unlp.edu.ar Given its structure, this compound, which has an ortho-methyl group with α-hydrogens, would be expected to be reactive in this type of direct acylation reaction.

Solvent and Substituent Effects on Reaction Rates and Selectivity

Solvents can significantly impact the rates and equilibria of chemical reactions by influencing the stability of reactants, intermediates, and transition states. researchgate.net

In Fischer Esterification : The choice of solvent can affect reaction efficiency. Polar solvents can help dissolve reactants and catalysts, potentially increasing the rate. patsnap.com However, the solvent must be chosen carefully to avoid side reactions. Thermodynamic models have been used to predict the effect of different solvents (e.g., acetonitrile, tetrahydrofuran, dimethylformamide) on the reaction rates of esterification by considering the activity coefficients of the reacting species. nih.gov

In Carbodiimide-Mediated Amide Formation : The solvent choice is also critical. For instance, the undesired rearrangement of the O-acylisourea intermediate to an N-acylurea can be minimized by using solvents with low dielectric constants, such as dichloromethane or chloroform. wikipedia.org The solubility of the carbodiimide and its urea byproduct is also a practical consideration; EDC is water-soluble, making it suitable for aqueous reactions, while DCC and its byproduct are generally insoluble in water but soluble in many organic solvents. thermofisher.compeptide.com

Substituent effects also play a major role in determining reactivity.

Electronic Effects : Electron-donating groups on the benzoic acid can increase the nucleophilicity of the carboxylate, while electron-withdrawing groups decrease it. In carbodiimide-fueled reactions, studies on substituted diphenic acids have shown that electron-deficient substituents lead to lower yields and shorter lifetimes of the transient anhydride intermediates. nih.gov

Steric Effects : As previously noted for this compound, the presence of bulky groups near the reaction center, such as the 2-methyl group, can retard reaction rates due to steric hindrance. jove.com This is particularly relevant for Fischer esterification, where the approach of the alcohol to the carbonyl carbon is impeded.

Intermolecular Interactions and Supramolecular Chemistry of 3 Ethyl 2 Methylbenzoic Acid

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are the principal drivers of self-assembly in carboxylic acids. The specific arrangement and strength of these bonds in 3-ethyl-2-methylbenzoic acid are heavily influenced by the electronic and steric nature of its substituents.

Carboxylic Acid Dimer Formation in Solution and Solid State

In both the solid state and in non-polar aprotic solutions, benzoic acids predominantly form centrosymmetric cyclic dimers. nih.govquora.com This association is mediated by a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. This highly stable and predictable motif is known in supramolecular chemistry as the R²₂(8) graph-set notation, and it is a fundamental building block in the crystal engineering of carboxylic acids. researchgate.netresearchgate.net The formation of this dimer is a thermodynamically favorable event, creating a stable eight-membered ring that is the cornerstone of the supramolecular structure for this compound.

Influence of Alkyl Substituents on Hydrogen Bonding Propensity

The alkyl groups on the aromatic ring of this compound significantly modulate its hydrogen bonding behavior, primarily through the "ortho effect". wikipedia.org The methyl group at the ortho- (or 2-) position creates substantial steric hindrance with the adjacent carboxylic acid group. youtube.com This steric repulsion forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.org

This twisting has two major consequences:

Steric Inhibition of Resonance: The coplanarity between the carboxyl group and the aromatic ring is disrupted, which inhibits π-electron resonance. This electronic effect can alter the acidity and the electronic distribution within the carboxyl group. youtube.com

Geometric Constraint: The non-planar conformation can affect the optimal alignment for hydrogen bonding, potentially leading to slightly weaker or geometrically distorted dimers compared to planar benzoic acid derivatives.

The ethyl group at the meta- (or 3-) position exerts a less pronounced influence, primarily through a weak inductive effect. The primary determinant of the hydrogen bonding geometry is the steric clash induced by the ortho-methyl group.

Table 1: Representative Dihedral Angles in Ortho-Substituted Benzoic Acids
CompoundSubstituent(s)Carboxyl-Ring Dihedral Angle (°)
Benzoic Acid-H~0-5° (Near Planar)
o-Toluic Acid (2-Methylbenzoic Acid)2-CH₃~14-30°
2-tert-Butylbenzoic Acid2-C(CH₃)₃~58°
This compound (Predicted)2-CH₃, 3-C₂H₅Expected to be significant (~15-35°) due to the ortho-methyl group

This table presents typical values for related compounds to illustrate the steric effect of ortho-substituents on molecular planarity. The value for this compound is an educated prediction based on these known structural effects.

Pi-Stacking and Other Non-Covalent Interactions in Crystal Packing

The non-planar conformation of the molecule, caused by the twisted carboxyl group, likely impedes efficient face-to-face π–π stacking between the aromatic rings of adjacent dimers. nih.gov In planar aromatic systems, π–π stacking is often a major stabilizing force, but in this case, the molecular shape is less conducive to close, parallel alignment of the rings.

Consequently, other interactions become more prominent in defining the crystal structure. These can include:

C-H···O Interactions: Hydrogen bonds where a C-H bond from an alkyl group or the aromatic ring acts as a donor to a carboxylic oxygen atom on a neighboring molecule.

The interplay between the strong, directional hydrogen-bonded dimers and these weaker, less directional forces dictates the final polymorphic form and physical properties of the crystal.

Table 2: Common Non-Covalent Interaction Geometries in Organic Crystals
Interaction TypeTypical Distance (Å)Description
O-H···O Hydrogen Bond2.6 - 2.8Strong, primary interaction forming the carboxylic acid dimer.
π–π Stacking (Face-to-Face)3.3 - 3.8Interaction between parallel aromatic rings; likely hindered in this compound.
C-H···O Interaction3.0 - 4.0Weaker hydrogen bond contributing to 3D packing.
C-H···π Interaction3.5 - 4.0Interaction of an alkyl or aryl C-H bond with the face of an aromatic ring.

Future Research Directions and Emerging Methodologies for Substituted Benzoic Acids

Development of Novel Catalytic Systems for Highly Efficient and Selective Transformations

The development of innovative catalytic systems is paramount for achieving highly efficient and selective chemical transformations. For substituted benzoic acids, research is increasingly focused on transition-metal-catalyzed C–H functionalization, which allows for the direct modification of the aromatic core.

Recent advancements have demonstrated the utility of ruthenium and cobalt catalysts in directing the functionalization of C-H bonds ortho to the carboxylic acid group. For instance, ruthenium-phosphine catalysts have been shown to enable the high-yielding ortho-C─H arylation of benzoic acids with arylthianthrenium salts, a reaction that is chemoselective and orthogonal to traditional cross-coupling methods nih.gov. Similarly, cobalt-catalyzed systems have been developed for coupling benzoic acids with alkynes, styrenes, and 1,3-dienes, providing access to complex cyclic products nih.gov. Another approach involves the use of more accessible catalysts like ferric chloride with TBHP/oxone for the oxidation of benzyl alcohols to the corresponding benzoic acids under solvent-free conditions researchgate.net.

Future research will likely focus on applying these and other novel catalytic systems to substrates like 3-ethyl-2-methylbenzoic acid. The steric hindrance from the ortho-methyl and meta-ethyl groups presents a unique challenge and an opportunity to test the limits of catalyst selectivity. The development of catalysts that can selectively functionalize the remaining C-H positions on the benzene (B151609) ring would be a significant breakthrough.

Overview of Novel Catalytic Systems for Benzoic Acid Functionalization

Catalyst SystemTransformation TypeKey AdvantagesPotential Application for this compound
Ruthenium/PCy₃ortho-C─H ArylationHigh chemo- and regioselectivity, broad substrate scope nih.gov.Functionalization at the C6 position.
Co(hfacac)₂/Ce(SO₄)₂ortho-C─H Alkenylation/AnnulationUses an inexpensive cobalt salt and an oxygen oxidant nih.gov.Synthesis of complex fused-ring structures.
FeCl₃/TBHP/OxoneOxidation of Benzyl AlcoholsSolvent-free conditions, inexpensive and selective catalyst researchgate.net.Alternative synthesis route to this compound.
Pd(II)@MIL-101(Cr)-NH₂Hydroxycarbonylation of Aryl IodidesUses CO₂ as a sustainable C1 source via electrochemical reduction nih.gov.Sustainable synthesis from corresponding aryl iodides.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.orgresearchgate.netjetir.org For substituted benzoic acids, ML algorithms are being employed to predict properties like Hammett's constants, which are crucial for understanding substituent effects on reactivity acs.org.

Global models, trained on vast reaction databases, can suggest general conditions for new reactions, while local models can fine-tune parameters for specific transformations to improve yield and selectivity beilstein-journals.orgresearchgate.net. For a molecule like this compound, AI could predict the most efficient synthetic route, identify the optimal catalyst system for a desired functionalization, and forecast potential side products, thereby accelerating the research and development cycle. The use of AI can also aid in the discovery of new reactions by analyzing patterns in chemical data that may not be apparent to human researchers nih.govjst.go.jp.

Applications of AI/ML in Substituted Benzoic Acid Research

AI/ML ApplicationDescriptionRelevance for this compound
Reaction Outcome PredictionPredicting the major product, yield, and potential byproducts of a reaction. nih.govReduces the number of trial-and-error experiments needed for synthesis and functionalization.
Condition OptimizationIdentifying optimal reaction parameters (temperature, solvent, catalyst) for maximum yield and selectivity. beilstein-journals.orgresearchgate.netFine-tuning synthetic protocols to improve efficiency and reduce waste.
Retrosynthesis PlanningProposing novel and efficient synthetic routes to a target molecule. nih.govDiscovering new, more sustainable, or cost-effective ways to synthesize the compound.
Property PredictionCalculating physicochemical properties and reactivity parameters, such as Hammett's constants. acs.orgBetter understanding of the electronic and steric effects of the ethyl and methyl substituents on reactivity.

Exploration of Uncommon Reactivities and Unprecedented Reaction Manifolds

Moving beyond traditional functional group transformations, future research will explore uncommon reactivities of the carboxylic acid group itself. Decarboxylative functionalization, for example, allows the carboxylic acid moiety to be replaced with other functional groups. While thermally challenging for benzoic acids, recent developments in photoredox catalysis have enabled radical decarboxylative carbometalation under milder conditions acs.org.

Another area of growing interest is the use of N-heterocyclic carbene (NHC) organocatalysis. nih.gov NHCs can activate carboxylic acids to participate in novel transformations. For instance, a tricatalytic system combining NHC, photocatalysis, and hydrogen atom transfer (HAT) catalysis has been used to synthesize β,γ-unsaturated ketones from benzoic acid derivatives and alkenes domainex.co.uk. Applying such methodologies to this compound could lead to the synthesis of novel derivatives with unique structures and properties that are inaccessible through conventional methods. The inherent reactivity of the carboxylic acid group can be harnessed for cross-coupling reactions, for example, in the formal cross-coupling of amines and carboxylic acids using nickel catalysis domainex.co.uk.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. Advanced in-situ spectroscopic techniques, which monitor reactions as they occur, provide invaluable mechanistic insights. osti.gov For substituted benzoic acids, techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to study their self-association and interaction with solvents, which can significantly influence crystallization and reactivity ucl.ac.ukresearchgate.netbohrium.com.

Future research will likely involve the application of more sophisticated in-situ techniques to study the catalytic functionalization of this compound. By observing the formation of transient intermediates and catalyst resting states in real-time, researchers can gain a detailed understanding of the catalytic cycle. osti.gov This knowledge can then be used to design more efficient catalysts and reaction conditions. Combining these experimental techniques with computational methods like Density Functional Theory (DFT) can provide a comprehensive picture of the reaction landscape researchgate.net.

Expanding the Scope of Biosourced Synthesis for Benzoic Acid Derivatives

In the push towards a more sustainable chemical industry, there is a growing interest in producing chemicals from renewable feedstocks. Lignin, a major component of biomass, is a rich source of aromatic compounds. Research has shown that lignin can be broken down to produce benzoic acid derivatives such as vanillic acid and syringic acid . These can then be used as starting materials for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) .

Another avenue is the use of biocatalysis. For instance, nitrilase enzymes can be used to hydrolyze benzonitrile derivatives to the corresponding benzoic acids under mild, environmentally friendly conditions google.com. Future research could focus on developing engineered microorganisms or enzymatic cascades to produce this compound or its precursors from simple, renewable starting materials. This would represent a significant step towards the sustainable production of this and other valuable substituted benzoic acids.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-ethyl-2-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The Suzuki-Miyaura coupling reaction is a robust method for synthesizing substituted benzoic acids. For example, substituting iodobenzoic acid with boronic acid derivatives (e.g., ethyl or methyl boronic acids) in the presence of PdCl₂ and NaOH can yield this compound . Optimization involves adjusting catalyst loading (e.g., 0.5–5 mol% Pd), base strength, and temperature (typically 80–100°C). Solvent selection (e.g., DMF or THF) also impacts yield. Confirm intermediates via TLC and characterize products using NMR and HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂) and methyl (δ ~2.3 ppm) groups on the aromatic ring. Carboxylic acid protons appear as broad peaks at δ ~10–13 ppm .
  • IR : Look for O-H stretches (~2500–3000 cm⁻¹, carboxylic acid) and C=O stretches (~1680–1720 cm⁻¹) .
  • MS : Molecular ion peak at m/z 178 (C₁₀H₁₂O₂) with fragmentation patterns confirming substituents .
    • Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Neutralize spills with sodium bicarbonate. Refer to SDS guidelines for disposal and first-aid measures (e.g., rinsing with water for 15 minutes upon contact) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitution reactions. Molecular docking (using AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), leveraging PubChem data for structural parameters . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound precursors?

  • Methodological Answer : Discrepancies often arise from catalyst deactivation or solvent polarity. Systematic DOE (Design of Experiments) can isolate variables:

  • Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).
  • Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Analyze by GC-MS to track side products (e.g., homocoupling).
    • Literature meta-analysis shows PdCl₂/NaOH in DMF achieves ~70% yield .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or drug delivery systems?

  • Methodological Answer :

  • MOFs : Carboxylate groups coordinate with metal nodes (e.g., Zn²⁺). Synthesize via solvothermal methods (120°C, 24 hrs) in DMF/ethanol .
  • Drug Delivery : Esterify the carboxylic acid (using SOCl₂/ROH) to improve lipophilicity. Assess release kinetics via UV-Vis in PBS buffer (pH 7.4) .

Q. What mechanistic insights explain the selectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Steric hindrance from the ethyl group directs electrophiles (e.g., nitronium ion) to the para position. Computational studies (Gaussian 16) show lower activation energy (ΔG‡) for para substitution vs. ortho. Confirm via isotopic labeling (¹³C NMR) and kinetic experiments .

Methodological Considerations Table

AspectTechnique/ProtocolKey VariablesReferences
SynthesisSuzuki-Miyaura couplingCatalyst, solvent, temperature
PurificationRecrystallization (ethanol/water)Solvent ratio, cooling rate
Structural AnalysisNMR (Bruker 400 MHz), HPLC (C18 column)Deuterated solvent, mobile phase
Computational ModelingDFT (Gaussian 16), Molecular DockingBasis set, ligand conformation

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